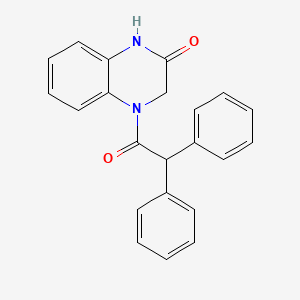

4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one" is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family, which has been the subject of various studies due to its potential biological activities. These compounds have been explored for their anticonvulsant properties, as well as their potential as antioxidants and antitumor agents. The structure of these compounds typically includes a quinoxaline core, which can be modified at various positions to alter its biological activity and physical properties .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been achieved through various methods. One approach involves the cyclocondensation of o-phenylenediamines with aroylpyruvates, which can yield a range of regioisomeric products. The regioselectivity of this reaction can be controlled by the use of additives such as p-TsOH or HOBt/DIC, leading to high selectivity for the desired regioisomers . Another method employs a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy from o-aminobenzaldehyde with other reagents like 4-hydroxycoumarin and Meldrum's acid . Additionally, photoinduced reactions have been used to synthesize related compounds, such as dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, through a sequence of photocycloaddition, ring opening, and dehydrogenative cyclization .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a quinoxaline core, which can be further substituted with various functional groups. The structure is confirmed by spectral data such as IR, 1HNMR, 13CNMR, and Mass spectroscopy. In some cases, the solid-state structure reveals interactions such as hydrogen bonding and C-H...O, and C-H...π interactions between neighboring molecules, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydroquinoxalin-2(1H)-one derivatives includes their ability to undergo various transformations. For instance, the intramolecular N-H...O hydrogen bond present in some structures can play a role in the reactivity of these compounds . The photoinduced reactions mentioned earlier also demonstrate the potential of these compounds to participate in complex reaction sequences, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antiradical activity of some derivatives has been examined, showing that certain substitutions can lead to high antiradical activity, which is of interest for antioxidant applications . The biological screening of these compounds has revealed that some possess significant anticonvulsant activities, with binding affinities toward AMPA-receptor, which correlates with their molecular design .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-20-15-24(19-14-8-7-13-18(19)23-20)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFVJURLTOUHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)

![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)

![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)